N,N-diethyl-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide oxalate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions of “N,N-diethyl-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide oxalate” would depend on the specific conditions and reagents used. In general, amides like acetamide can undergo a variety of reactions, including hydrolysis in the presence of acids . The pyridine ring could potentially undergo electrophilic substitution reactions, and the ethyl and methyl groups could potentially undergo reactions typical of alkyl groups.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, amides like acetamide are polar and can form hydrogen bonds, which would make this compound soluble in polar solvents . The presence of the pyridine ring could potentially make this compound aromatic and relatively stable.Properties
IUPAC Name |
N,N-diethyl-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.C2H2O4/c1-5-12-13(9-8-11(4)15-12)18-10-14(17)16(6-2)7-3;3-1(4)2(5)6/h8-9H,5-7,10H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVBKGRPKBZWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)N(CC)CC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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